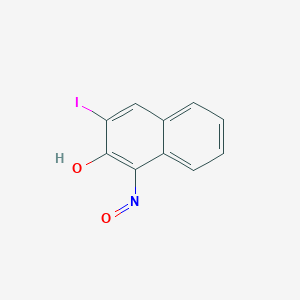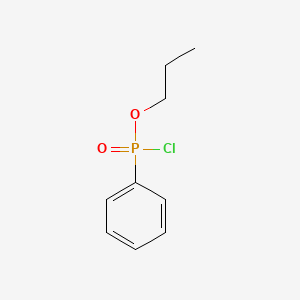
Magnesium, dihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, dihexyl- is an organometallic compound that features a magnesium atom bonded to two hexyl groups. This compound is part of the broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, dihexyl- can be synthesized through the reaction of magnesium metal with hexyl halides (such as hexyl chloride or hexyl bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction typically proceeds as follows:
Mg+2C6H13X→Mg(C6H13)2+X2
where X represents a halogen atom.
Industrial Production Methods
On an industrial scale, the production of magnesium, dihexyl- involves similar principles but is carried out in larger reactors with controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, dihexyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and hexyl radicals.
Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.
Substitution: Participates in nucleophilic substitution reactions where the hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Magnesium oxide and hexyl radicals.
Reduction: Reduced forms of the target compounds.
Substitution: New organomagnesium compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Magnesium, dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a tool for studying magnesium’s biological functions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of magnesium, dihexyl- involves the reactivity of the magnesium center, which can interact with various molecular targets. The hexyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved include:
Nucleophilic attack: The magnesium center acts as a nucleophile, attacking electrophilic centers in other molecules.
Radical formation: Under certain conditions, the compound can generate hexyl radicals, which participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, dibutyl-
- Magnesium, diphenyl-
- Magnesium, diethyl-
Uniqueness
Magnesium, dihexyl- is unique due to the length and structure of its hexyl groups, which provide distinct steric and electronic properties compared to shorter or more complex alkyl groups. This uniqueness influences its reactivity and suitability for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
37509-99-2 |
|---|---|
Molekularformel |
C12H26Mg |
Molekulargewicht |
194.64 g/mol |
IUPAC-Name |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


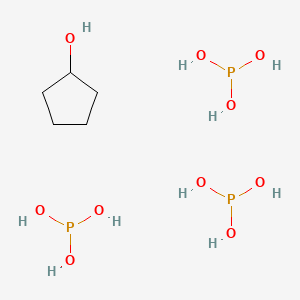

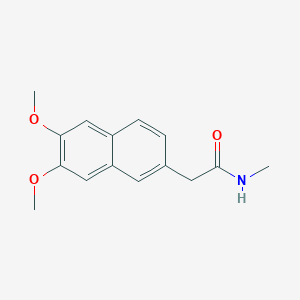
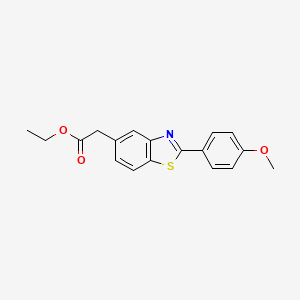
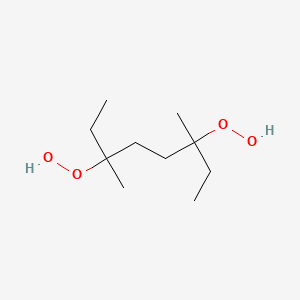


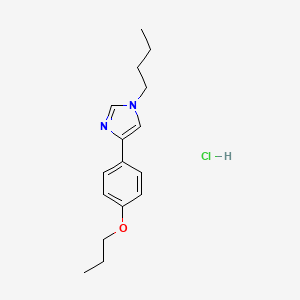
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
